Mct4-IN-1 -

Mct4-IN-1

Catalog Number: EVT-8333603
CAS Number:
Molecular Formula: C26H20ClN3O6S
Molecular Weight: 538.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MCT4-IN-1 is a selective inhibitor of the monocarboxylate transporter 4 (MCT4), a protein integral to the transport of lactate and other monocarboxylates across cell membranes. This compound has garnered attention due to its potential implications in cancer biology, particularly in modulating the tumor microenvironment and influencing cancer cell metabolism.

Source and Classification

MCT4-IN-1 is classified as a small molecule inhibitor targeting MCT4, which is part of the solute carrier family of transporters. MCT4 is primarily expressed in glycolytic tissues, including certain cancer cells, where it facilitates the export of lactate produced during anaerobic glycolysis. The inhibition of MCT4 has been shown to impact tumor growth and progression by altering lactate levels in the tumor microenvironment, making it a promising candidate for cancer therapy .

Synthesis Analysis

Methods and Technical Details

The synthesis of MCT4-IN-1 involves several steps typical for small molecule drug development. While specific synthetic pathways for MCT4-IN-1 are not detailed in the available literature, general approaches for synthesizing similar compounds often include:

  1. Starting Materials: Use of commercially available precursors that contain functional groups amenable to further chemical transformations.
  2. Reactions: Common reactions may include:
    • Alkylation: Introducing alkyl groups to enhance lipophilicity.
    • Amination: Incorporating amine groups to improve binding affinity.
    • Cyclization: Forming cyclic structures that can enhance stability and specificity.
  3. Purification: Techniques such as column chromatography or recrystallization to isolate the final product.

The synthesis process would be optimized through iterative testing to maximize yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of MCT4-IN-1 is characterized by its specific arrangement of atoms that facilitate its interaction with the MCT4 protein. While the exact molecular formula and structure are not provided in the search results, typical inhibitors of transport proteins like MCT4 often feature:

  • A core scaffold that provides structural integrity.
  • Functional groups that enhance binding affinity to the target site on MCT4.
  • A three-dimensional conformation that allows for optimal interaction with the transporter.

Data regarding molecular weight, solubility, and other physicochemical properties would typically be acquired through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Reactions and Technical Details

MCT4-IN-1 primarily functions through competitive inhibition of MCT4, blocking lactate transport out of cells. The biochemical reactions involved include:

  1. Inhibition Mechanism: Binding of MCT4-IN-1 to the active site of MCT4 prevents lactate from being transported across the plasma membrane.
  2. Impact on Cellular Metabolism: By inhibiting lactate efflux, MCT4-IN-1 can lead to increased intracellular lactate levels, potentially causing metabolic stress in cancer cells that rely on glycolysis for energy production .

This mechanism is particularly relevant under hypoxic conditions where cancer cells often upregulate MCT4 expression.

Mechanism of Action

Process and Data

The mechanism by which MCT4-IN-1 exerts its effects involves several key processes:

  1. Competitive Binding: The compound competes with lactate for binding to MCT4, effectively reducing lactate transport out of cells.
  2. Altered Tumor Microenvironment: Increased intracellular lactate can lead to acidification of the cytosol, which may induce cell death or senescence in highly glycolytic tumor cells.
  3. Immune Modulation: By reducing lactate levels in the tumor microenvironment, MCT4-IN-1 may enhance immune cell infiltration and function, potentially improving responses to immunotherapy .

Data from experimental studies indicate that targeting MCT4 can reverse lactic acid-mediated immunosuppression in tumors, suggesting a dual role for this compound in both metabolic regulation and immune modulation.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific data for MCT4-IN-1 is limited, compounds in this class typically exhibit:

  • Solubility: Moderate solubility in organic solvents; water solubility may vary based on functional groups present.
  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy; degradation pathways should be characterized.
  • Lipophilicity: A balanced lipophilicity aids in cellular uptake while minimizing off-target effects.

Characterization methods such as high-performance liquid chromatography (HPLC) would provide insights into purity and stability profiles.

Applications

Scientific Uses

MCT4-IN-1 holds significant promise in various scientific applications:

  1. Cancer Therapy: As an inhibitor of MCT4, it can be utilized to alter tumor metabolism, potentially enhancing the efficacy of existing therapies by preventing lactic acid-induced immunosuppression .
  2. Metabolic Research: Understanding how MCT4 inhibition affects cellular metabolism can provide insights into metabolic diseases beyond cancer, including obesity and diabetes.
  3. Drug Development: The compound serves as a lead molecule for further optimization and development into a clinically viable therapeutic agent targeting metabolic pathways in tumors.
Introduction to Monocarboxylate Transporters (MCTs) in Oncobiology

Role of Monocarboxylate transporter 4 (Solute carrier family 16 member 3) in Tumor Metabolic Reprogramming

Monocarboxylate transporter 4 (encoded by SLC16A3) is distinguished by its low affinity for lactate (Michaelis constant = 22–28 millimolar) and pyruvate (Michaelis constant = 153 millimolar) compared to other MCT isoforms. This kinetic property suits Monocarboxylate transporter 4 for efficient lactate extrusion from cells exhibiting high glycolytic flux. In tumors, hypoxia-inducible factor 1-alpha upregulates Monocarboxylate transporter 4 expression, enabling cancer cells to expel lactate generated via aerobic glycolysis (the Warburg effect). This process prevents intracellular acidification while sustaining glycolytic rates by regenerating nicotinamide adenine dinucleotide⁺ pools [1] [4] [6].

Table 1: Kinetic Properties and Functions of Key Monocarboxylate Transporters in Cancer

TransporterGeneLactate Michaelis constant (millimolar)Primary Role in CancerExpression Regulation
Monocarboxylate transporter 1SLC16A13.5–10Lactate import/export; fuels oxidative phosphorylationHypoxia-inducible factor 1-alpha, Cellular myelocytomatosis oncogene
Monocarboxylate transporter 4SLC16A322–28Lactate export; maintains glycolytic fluxHypoxia-inducible factor 1-alpha, Glucose, DeltaNp63alpha-Specificity protein 1 pathway
Monocarboxylate transporter 2SLC16A70.5–0.75High-affinity lactate uptakeConstitutive

Research across multiple carcinomas reveals that Monocarboxylate transporter 4 supports aggressive phenotypes:

  • In non-small cell lung cancer, glucose induces Monocarboxylate transporter 4 via the DeltaNp63alpha-Specificity protein 1 transcriptional axis, promoting proliferation in glycolytic-dependent subtypes [4].
  • Hypoxia increases Monocarboxylate transporter 4 expression by 3.5-fold in lung adenocarcinoma cells, concomitant with a metabolic shift toward glycolysis [6].
  • SLC16A3 promoter hypomethylation correlates with elevated Monocarboxylate transporter 4 expression in clear cell renal cell carcinoma, associated with cancer-related mortality [8].

Lactate Shuttling and the Warburg Effect: Implications for Cancer Progression

The Warburg effect describes the preference of cancer cells for glycolysis over oxidative phosphorylation regardless of oxygen availability. This metabolic reprogramming generates substantial lactate, necessitating efficient shuttling mechanisms. Monocarboxylate transporter 4 mediates lactate efflux from glycolytic cancer cells, while Monocarboxylate transporter 1 facilitates lactate uptake by oxidative cells for mitochondrial ATP production. This metabolic symbiosis creates a lactate gradient within tumors that fuels progression and metastasis [1] [7] [10].

Table 2: Clinical Correlations of Monocarboxylate transporter 4 Expression in Human Cancers

Cancer TypePrognostic AssociationMetastatic CorrelationKey Functional Roles
Lung adenocarcinomaReduced overall survival (Hazard ratio = 1.78)Lymph node/distant metastasisGlycolytic maintenance, Angiogenesis
Colorectal cancerReduced disease-free survival (Hazard ratio = 1.70)Lymph node metastasis (Odds ratio = 1.87)Metabolic symbiosis, Immune evasion
Breast cancerReduced overall survivalDistant metastasis (Odds ratio = 2.18)Reverse Warburg effect, Fibroblast activation

Key implications include:

  • Metabolic Coupling: In breast cancer, cancer-associated fibroblasts expressing Monocarboxylate transporter 4 export lactate to fuel oxidative tumor cells ("reverse Warburg effect"), promoting invasion and treatment resistance [9] [10].
  • Immune Evasion: Lactate efflux via Monocarboxylate transporter 4 acidifies the tumor microenvironment, inducing polarization of tumor-associated macrophages toward immunosuppressive M2 phenotypes and inhibiting cytotoxic T-cell function [10].
  • Metastatic Dissemination: Meta-analyses confirm that high Monocarboxylate transporter 4 expression correlates with lymph node metastasis (Odds ratio = 1.87) and distant metastasis (Odds ratio = 2.18) across multiple carcinomas [2].

Monocarboxylate transporter 4 as a Therapeutic Target in Hypoxic Microenvironments

Hypoxic niches within solid tumors drive SLC16A3 upregulation through hypoxia-inducible factor 1-alpha stabilization, positioning Monocarboxylate transporter 4 as a target for metabolic inhibition. Preclinical strategies to disrupt Monocarboxylate transporter 4 function demonstrate reduced tumor growth and sensitization to conventional therapies:

  • Genetic Inhibition: Small interfering RNA-mediated SLC16A3 knockdown in non-small cell lung cancer cells increases intracellular lactate by 2.8-fold, elevates reactive oxygen species, and induces apoptosis specifically in glycolytic subtypes [4]. In hypoxic lung adenocarcinoma, small interfering RNA against Monocarboxylate transporter 4 reverses metformin resistance and enhances glycolytic inhibitor efficacy [6].
  • Antibody-Based Blockade: An immunoglobulin M monoclonal antibody against Monocarboxylate transporter 4 inhibits proliferation in aerobic glycolysis-preference non-small cell lung cancer by neutralizing transporter activity [4].
  • Epigenetic Modulation: In renal cell carcinoma, SLC16A3 promoter methylation inversely regulates Monocarboxylate transporter 4 expression. Hypermethylation correlates with prolonged patient survival (Hazard ratio = 0.05), suggesting demethylating agents could therapeutically suppress Monocarboxylate transporter 4 [8].
  • MicroRNA Regulation: MicroRNA-425-5p directly targets SLC16A3 messenger RNA in breast cancer-associated fibroblasts, reducing lactate efflux and impairing tumor cell migration and viability [9].

These approaches underscore Monocarboxylate transporter 4’s therapeutic relevance while highlighting compensatory challenges. For instance, Monocarboxylate transporter 1 upregulation may bypass Monocarboxylate transporter 4 inhibition, necessitating combinatorial targeting in heterogeneous tumors [4] [7]. Nevertheless, Monocarboxylate transporter 4 remains a promising vulnerability in malignancies reliant on glycolytic metabolism.

Properties

Product Name

Mct4-IN-1

IUPAC Name

5-[2-[5-chloro-2-[(5-ethoxyquinolin-8-yl)sulfonylamino]phenyl]ethynyl]-4-methoxypyridine-2-carboxylic acid

Molecular Formula

C26H20ClN3O6S

Molecular Weight

538.0 g/mol

InChI

InChI=1S/C26H20ClN3O6S/c1-3-36-22-10-11-24(25-19(22)5-4-12-28-25)37(33,34)30-20-9-8-18(27)13-16(20)6-7-17-15-29-21(26(31)32)14-23(17)35-2/h4-5,8-15,30H,3H2,1-2H3,(H,31,32)

InChI Key

FNBUZGRPJLEIMO-UHFFFAOYSA-N

SMILES

CCOC1=C2C=CC=NC2=C(C=C1)S(=O)(=O)NC3=C(C=C(C=C3)Cl)C#CC4=CN=C(C=C4OC)C(=O)O

Canonical SMILES

CCOC1=C2C=CC=NC2=C(C=C1)S(=O)(=O)NC3=C(C=C(C=C3)Cl)C#CC4=CN=C(C=C4OC)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.